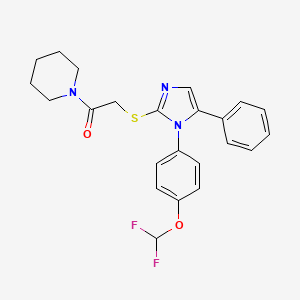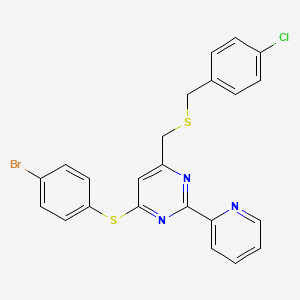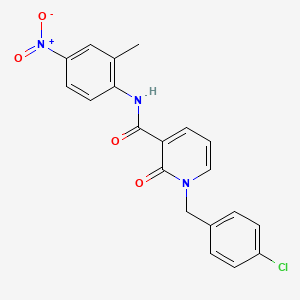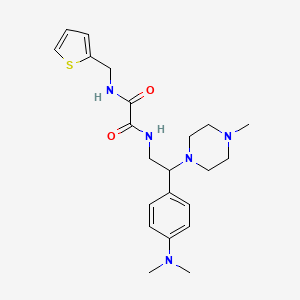
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anti-inflammatory Agents
A series of 1,3,4-oxadiazoles, thiadiazoles, and triazoles were synthesized and evaluated for their anti-inflammatory properties by inhibiting cyclooxygenase and 5-lipoxygenase activities. These compounds showed promising results in rat models of inflammation without causing ulcerogenic effects, indicating their potential as orally-active, nonulcerogenic anti-inflammatory agents (Mullican et al., 1993).
Dual Inhibitors of Cyclooxygenase and 5-Lipoxygenase
Compounds containing the 1,3,4-oxadiazole moiety have been identified as dual inhibitors of cyclooxygenase and 5-lipoxygenase, exhibiting significant potency in models of acute inflammation. This dual inhibitory action suggests their utility in developing treatments for inflammatory diseases (Boschelli et al., 1993).
Pharmacological Screening
Novel benzimidazole derivatives, including those with oxadiazole moieties, were synthesized and screened for their anticonvulsant properties. Some of these compounds showed higher potency than standard drugs in MES and scPTZ screens, highlighting their potential for further development as anticonvulsant agents (Shaharyar et al., 2016).
Herbicidal Activities
The synthesis of tetrazoles and 1,3,4-oxadiazoles has been explored for their herbicidal activity. Some compounds demonstrated good activity against dicotyledonous and monocotyledonous plants, indicating their potential use in agricultural applications (Bao, 2008).
Propiedades
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(11-6-4-5-7-11)16-15-18-17-13(21-15)10-20-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIOWIXAZGIFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2714693.png)




![3-(((4-Methylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2714699.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B2714705.png)

![4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2714709.png)
![N-benzyl-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2714711.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2714712.png)
![2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2714713.png)
![1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2714714.png)